ethyl 3-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate
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Overview
Description
Ethyl 3-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate is an organic compound belonging to the class of esters. This compound features a complex structure with a pyrazole ring substituted with methyl and phenyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 4-methyl-3,5-bis(4-methylphenyl)-1,3-diketone.
Esterification: The resulting pyrazole compound is then esterified with ethyl 3-bromopropanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenyl rings.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Oxidized derivatives of the methyl groups, such as carboxylic acids.
Reduction: Ethyl 3-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanol.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Ethyl 3-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyrazole ring is known to bind to various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[4-methyl-3,5-diphenyl-1H-pyrazol-1-yl]propanoate: Similar structure but lacks the additional methyl groups on the phenyl rings.
Methyl 3-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of multiple methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H26N2O2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C23H26N2O2/c1-5-27-21(26)14-15-25-23(20-12-8-17(3)9-13-20)18(4)22(24-25)19-10-6-16(2)7-11-19/h6-13H,5,14-15H2,1-4H3 |
InChI Key |
WZFMAVUYDWXTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=C(C(=N1)C2=CC=C(C=C2)C)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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